molecular formula C7H15ClN2O B6245748 3,3,6-trimethylpiperazin-2-one hydrochloride CAS No. 2408958-26-7

3,3,6-trimethylpiperazin-2-one hydrochloride

Cat. No.: B6245748
CAS No.: 2408958-26-7
M. Wt: 178.66 g/mol
InChI Key: TVNJWAXXGOCJAG-UHFFFAOYSA-N
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Description

3,3,6-Trimethylpiperazin-2-one hydrochloride is a chemical compound belonging to the piperazine family. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound is characterized by the presence of three methyl groups and a hydrochloride salt, which enhances its solubility in water. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-trimethylpiperazin-2-one hydrochloride typically involves the cyclization of appropriate diamine precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,3,6-Trimethylpiperazin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3,6-trimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

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Properties

CAS No.

2408958-26-7

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

3,3,6-trimethylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-5-4-8-7(2,3)6(10)9-5;/h5,8H,4H2,1-3H3,(H,9,10);1H

InChI Key

TVNJWAXXGOCJAG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)(C)C.Cl

Purity

95

Origin of Product

United States

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